molecular formula C12H13ClFN3 B2545051 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 925663-04-3

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B2545051
CAS RN: 925663-04-3
M. Wt: 253.71
InChI Key: PCYFSKARZNSSAM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, also known as CFDP, is an amine compound that has recently been studied for its potential applications in scientific research. This compound has numerous potential applications in the laboratory, including synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are synthesized through various methods, including condensation followed by cyclization. These derivatives have been identified for their widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis often involves common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods provide convenient strategies for annelating different heterocyclic nuclei, extending the categories of heterocyclic systems and potentially informing the synthesis of your compound of interest (Dar & Shamsuzzaman, 2015).

Applications in Water Treatment

Amine-functionalized sorbents, which may relate to the amine functionality in your compound, have been reviewed for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, highlighting a potential application area for similar compounds (Ateia et al., 2019).

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFSKARZNSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

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